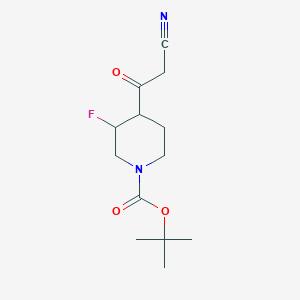
Tert-butyl 4-(2-cyanoacetyl)-3-fluoropiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(2-cyanoacetyl)-3-fluoropiperidine-1-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, a cyanoacetyl group, and a fluorinated piperidine ring
Vorbereitungsmethoden
The synthesis of tert-butyl 4-(2-cyanoacetyl)-3-fluoropiperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes the use of tert-butyl hydroperoxide as an oxidant and anhydrous ethyl acetate as a solvent . The reaction is often catalyzed by tetra-n-butylammonium iodide, leading to high yields of the desired product .
Analyse Chemischer Reaktionen
Tert-butyl 4-(2-cyanoacetyl)-3-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like tert-butyl hydroperoxide.
Reduction: Typically involves reducing agents such as lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Condensation: Often involves aldehydes or ketones.
These reactions can lead to the formation of various products, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(2-cyanoacetyl)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyanoacetyl group can participate in nucleophilic addition reactions, while the fluorinated piperidine ring can enhance the compound’s stability and reactivity. These interactions can lead to various biological effects, depending on the specific context .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 4-(2-cyanoacetyl)-3-fluoropiperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(2-cyanoacetyl)-3,3-difluoropiperidine-1-carboxylate: Similar structure but with an additional fluorine atom.
Cyanoacetohydrazides: Used in the synthesis of heterocyclic compounds and have similar reactivity patterns.
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-cyanoacetyl)-3-fluoropiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O3/c1-13(2,3)19-12(18)16-7-5-9(10(14)8-16)11(17)4-6-15/h9-10H,4-5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZSKCXKNUIARA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
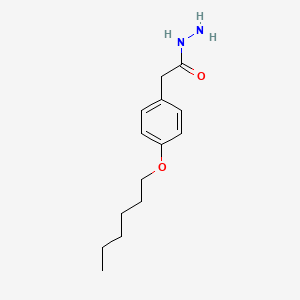
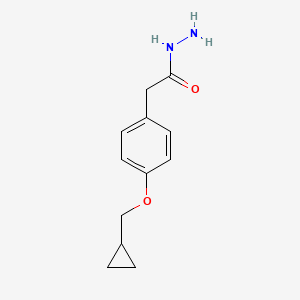
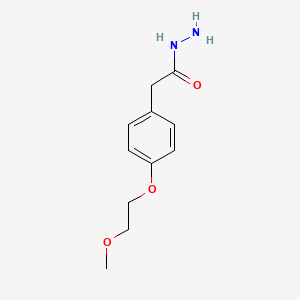
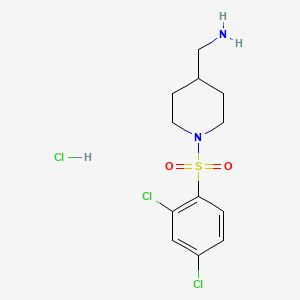
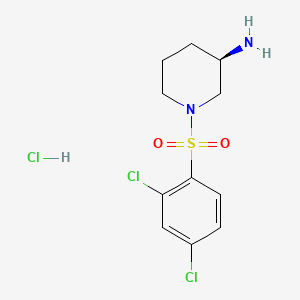
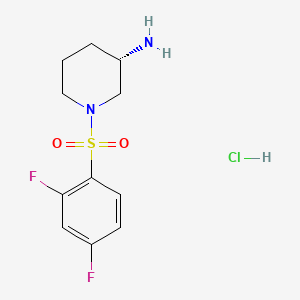
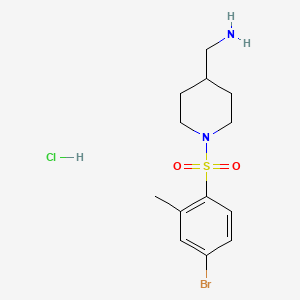
![3-Methoxy-2'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B8241391.png)
![2'-Chloro-3-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B8241392.png)
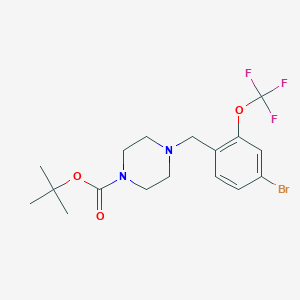
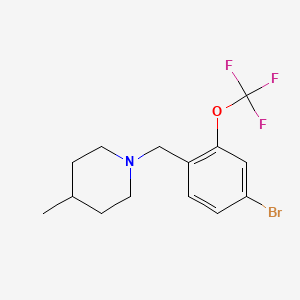
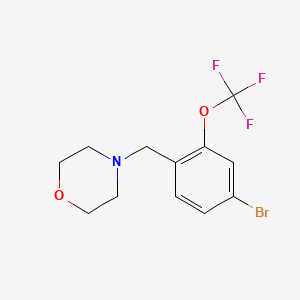
![2-(tert-Butyl)-4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8241425.png)
![7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B8241437.png)
